5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This molecule combines quinoline and pyrazolopyrazine frameworks, lending it unique properties and making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, each requiring specific reaction conditions. A general synthetic route might start with the formation of the 3,4-dihydroquinoline moiety, followed by the introduction of the pyrazolopyrazine core. The final step would involve the attachment of the ethoxyphenyl group. Key steps might include condensation reactions, cyclization, and careful control of temperature and pH to ensure the integrity of the final product.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized to reduce costs and improve yield. This could involve the use of automated reactors and continuous flow processes. Each step of the synthesis would be carefully monitored to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various types of chemical reactions, such as oxidation, reduction, and substitution. For instance, oxidation reactions could occur at the quinoline moiety, while substitution reactions could target the ethoxyphenyl group.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or hydrogen peroxide might be used for oxidation reactions. Reducing agents like sodium borohydride could be employed for reductions. Substitution reactions might require the use of nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinoline N-oxides, while reduction could yield dihydro derivatives.
Scientific Research Applications
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization strategies, making it a valuable intermediate.
Biology: In biological research, the compound might be investigated for its potential as an enzyme inhibitor or receptor ligand. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine: In medicine, the compound could be explored for its potential therapeutic effects. Its interaction with biological targets might make it a candidate for drug development, particularly in areas like cancer or infectious diseases.
Industry: In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile tool in industrial chemistry.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. Molecular docking studies and biochemical assays could help elucidate its precise targets and mechanisms.
Comparison with Similar Compounds
When comparing this compound to similar molecules, its unique combination of quinoline and pyrazolopyrazine moieties stands out. Similar compounds might include other quinoline derivatives or pyrazolopyrazine analogs.
List of Similar Compounds:5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-pyrazolopyrazin-4(5H)-one
2-(4-ethoxyphenyl)quinolin-4-one
3,4-dihydroquinolin-1(2H)-yl derivatives
This detailed overview of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one covers its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Whether in a lab or an industrial setting, this molecule’s unique structure and properties make it a fascinating subject of study.
Biological Activity
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is C23H27N5O, with a molecular weight of approximately 421.56 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C23H27N5O |
Molecular Weight | 421.56 g/mol |
CAS Number | Not specified |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the 3,4-dihydroquinoline intermediate : This can be synthesized via reduction methods.
- Coupling reactions : The intermediate is coupled with other functional groups to form the final product.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results indicate that it exhibits moderate cytotoxicity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia) .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
MCF-7 | 15 | Moderate |
K562 | 20 | Moderate |
These findings suggest that while the compound shows promise as an anticancer agent, further optimization may be necessary to enhance its efficacy.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been assessed for antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, supporting its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation and bacterial growth. Molecular docking studies suggest that it may interact with key targets within these pathways, leading to apoptosis in cancer cells and inhibition of bacterial cell wall synthesis .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo derivatives similar to this compound. For instance:
- A study demonstrated that derivatives with similar structural motifs showed enhanced activity against resistant strains of bacteria and exhibited lower cytotoxicity in normal cell lines .
- Another investigation focused on the design of pyrazolo compounds that selectively target cancer cells while sparing healthy tissues, showcasing the importance of structural modifications in enhancing selectivity and potency .
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-32-20-11-9-18(10-12-20)21-16-23-25(31)27(14-15-29(23)26-21)17-24(30)28-13-5-7-19-6-3-4-8-22(19)28/h3-4,6,8-12,14-16H,2,5,7,13,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQYBYQMYWGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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